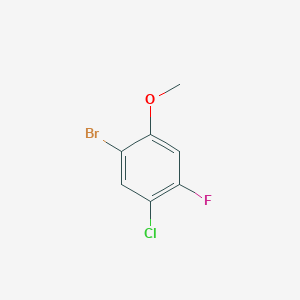
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Overview
Description
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a halogenated aromatic compound with the molecular formula C7H5BrClFO. It features a unique combination of bromine, chlorine, and fluorine atoms, along with a methoxy group, which contributes to its chemical reactivity and potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
This compound undergoes various chemical reactions, primarily nucleophilic aromatic substitutions and oxidation-reduction reactions. The presence of halogen atoms and the methoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can engage in hydrogen bonding with biological targets, influencing its pharmacological effects.
Case Studies and Research Findings
Recent studies have investigated the biological activities of similar halogenated compounds, providing insights into the potential applications of this compound:
-
Anticancer Activity :
- A study on related compounds demonstrated significant inhibitory effects on cancer cell proliferation. For instance, certain derivatives exhibited IC50 values as low as 0.126 μM against triple-negative breast cancer (TNBC) cell lines, indicating a promising therapeutic window for selective targeting of cancer cells over normal cells .
- The structural features similar to those in this compound suggest that it may also exhibit selective cytotoxicity against specific cancer types.
- Enzyme Inhibition :
-
Pharmacological Applications :
- The compound has been explored as a potential precursor for active pharmaceutical ingredients (APIs) due to its reactivity and ability to form diverse derivatives that may possess enhanced biological activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains Br, Cl, F, and O (methoxy group) | Potential anticancer activity |
| 1-Bromo-4-chloro-2-fluorobenzene | Lacks methoxy group | Reduced reactivity in biological systems |
| Ethyl 5-chloro-4-fluoro-2-methoxybenzoate | Ester derivative; similar halogenation | Used in enzyme inhibition studies |
Properties
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSMLSKXNOHPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682194 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949892-08-4 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















